molecular formula C13H13N3O2S2 B2864352 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034514-79-7

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2864352
CAS No.: 2034514-79-7
M. Wt: 307.39
InChI Key: HELMTDMREWGSSO-UHFFFAOYSA-N
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Description

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique structure combining imidazolidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and imidazolidine-based molecules. Examples include:

  • Thiophene-2-carboxamide
  • Imidazolidine-2-thione
  • 2-oxo-1,3-thiazolidine-4-carboxylic acid

Uniqueness

What sets 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide apart is its combined structure of thiophene and imidazolidine rings, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-12-14-4-5-16(12)13(18)15-11(9-3-7-19-8-9)10-2-1-6-20-10/h1-3,6-8,11H,4-5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELMTDMREWGSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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